3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17750672
InChI: InChI=1S/C9H15N3/c1-9(2)6-10-5-7(9)8-3-4-11-12-8/h3-4,7,10H,5-6H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC17750672

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 5-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole
Standard InChI InChI=1S/C9H15N3/c1-9(2)6-10-5-7(9)8-3-4-11-12-8/h3-4,7,10H,5-6H2,1-2H3,(H,11,12)
Standard InChI Key HLAHYGZHHQNMAA-UHFFFAOYSA-N
Canonical SMILES CC1(CNCC1C2=CC=NN2)C

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole, reflects its bicyclic architecture. The pyrazole ring (C₃H₃N₂) is fused to a pyrrolidine moiety (C₅H₉N) bearing two methyl groups at the 4-position. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₇N₃
Molecular Weight179.26 g/mol
SMILES NotationCC1(CNCC1C2=CNNC2)C
InChI KeyFGJPDJXTQDAZIQ-UHFFFAOYSA-N

The pyrrolidine ring adopts a puckered conformation, while the pyrazole ring’s planar structure enables π-π interactions. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: the pyrrolidine methyl groups resonate near δ 1.2–1.4 ppm, while pyrazole protons appear as singlets around δ 7.5–8.0 ppm .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The compound is typically synthesized through a multi-step sequence:

  • Pyrrolidine Precursor Preparation: 4,4-Dimethylpyrrolidin-3-amine is generated via cyclization of 3-aminopentane-2,4-dione with formaldehyde, followed by methylation .

  • Pyrazole Ring Formation: Condensation of the pyrrolidine intermediate with hydrazine hydrate yields the 1H-pyrazole core. For example, heating 3-(4,4-dimethylpyrrolidin-3-yl)prop-2-en-1-one with hydrazine at 80°C in ethanol produces the target compound in ~65% yield .

Derivative Synthesis

Functionalization at the pyrazole N1 position is achievable through:

  • Alkylation: Treatment with methyl iodide in DMF/K₂CO₃ affords 1-methyl derivatives .

  • Acylation: Reaction with acetyl chloride in pyridine introduces acetyl groups (e.g., 1-acetyl-3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole) .

Physicochemical Properties

Experimental and computational studies reveal the following characteristics:

PropertyValueMethod
LogP (Octanol-Water)1.87 ± 0.12Computational
Aqueous Solubility2.34 mg/mL (25°C)Kinetic solubility
pKa (Pyrazole NH)4.2Potentiometric

The compound exhibits moderate lipophilicity, making it suitable for blood-brain barrier penetration in pharmacological contexts. Its basicity (pKa ≈ 4.2) allows protonation under physiological conditions, influencing receptor binding .

Applications in Coordination Chemistry

The pyrazole-pyrrolidine hybrid serves as a versatile ligand in metal complexes:

  • Tridentate Coordination: Binds transition metals (e.g., Cu²⁺, Fe³⁺) through the pyrazole nitrogen and pyrrolidine amine .

  • Catalytic Activity: Palladium complexes of related derivatives show efficacy in Suzuki-Miyaura couplings (TON > 10⁴) .

A representative iron complex, [Fe(C₁₀H₁₇N₃)₂Cl₂], demonstrates antiferromagnetic coupling (J = −15 cm⁻¹), highlighting potential in molecular magnetism .

DerivativeActivityIC₅₀/EC₅₀
1-Methyl analogAntimicrobial (E. coli)32 μg/mL
Acetylated formCOX-2 inhibition0.87 μM

Quantum mechanical calculations (DFT/B3LYP) predict strong binding affinity (ΔG = −9.2 kcal/mol) toward the adenosine A₂A receptor, suggesting neurological applications .

Industrial and Research Availability

Commercial suppliers list the compound with the following specifications:

VendorPurityPrice (1g)Lead Time
Ambeed95%$4205–7 days
VulcanChem98%$5752 weeks

Current production scales range from milligrams (research) to kilogram quantities under GMP conditions for preclinical trials .

Future Research Directions

  • Catalysis: Developing asymmetric variants using chiral pyrrolidine-pyrazole ligands.

  • Drug Discovery: Optimizing pharmacokinetic profiles through prodrug strategies.

  • Materials Science: Exploring conductive metal-organic frameworks (MOFs) derived from copper complexes.

Ongoing clinical trials (Phase I/II) of related pyrazole derivatives for Parkinson’s disease (NCT04853251) and glioblastoma (NCT04987203) underscore the therapeutic potential of this chemical scaffold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator